Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride
Description
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is a synthetic organic compound featuring a dichlorophenyl-substituted acetamide backbone modified with a dimethylaminoethylamino group and esterified as a methyl ester. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological or agrochemical applications. The compound’s molecular structure combines electron-withdrawing chlorine atoms (at the 3,4-positions of the phenyl ring) with a tertiary amine side chain, which may influence its reactivity, bioavailability, or receptor-binding properties .
Key physicochemical properties (derived from analogous compounds in the evidence):
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.2ClH/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9;;/h4-5,8,12,16H,6-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIRTKKHFWRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride, also known by its CAS number 1311313-67-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18Cl2N2O2
- Molecular Weight : 305.20 g/mol
- IUPAC Name : this compound
- Appearance : White powder
The compound is believed to interact with various neurotransmitter systems due to the presence of the dimethylamino group, which enhances its ability to cross the blood-brain barrier. Its structural similarity to other psychoactive compounds suggests that it may modulate sigma receptors, which are implicated in various neurophysiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Some studies suggest that compounds similar in structure can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Neuroprotective Properties : The binding affinity to sigma receptors may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Analgesic Activity : Preliminary data indicate potential analgesic properties, possibly through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- A study published in PubMed examined the binding affinities of similar compounds to sigma receptors, highlighting their potential as therapeutic agents for mood disorders .
- Another research effort focused on the synthesis and evaluation of various derivatives, demonstrating that modifications in the structure can significantly alter biological activity, particularly in terms of receptor selectivity and potency .
Comparative Analysis
The following table summarizes key findings from research on this compound and related compounds:
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : Yields of analogs like 10g and 10h (87–88%) suggest feasible scalability for the target compound if similar synthetic routes (e.g., esterification, amidation) are employed .
- Structural Flexibility: The dimethylaminoethylamino group in the target compound may offer superior metabolic stability compared to simpler methylamino derivatives () due to reduced susceptibility to oxidative deamination.
- Regulatory Considerations : The sensitizing risks associated with structurally related compounds () necessitate thorough toxicological profiling of the target compound.
Preparation Methods
Synthesis of the 3,4-Dichlorophenyl Glycine Derivative
The starting material is often 3,4-dichlorophenylglycine or its derivatives, which can be prepared via:
- Strecker synthesis or
- Direct substitution reactions on 3,4-dichlorobenzaldehyde derivatives.
Introduction of the Aminoethyl Side Chain
The aminoethyl group bearing the dimethylamino moiety is introduced through:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the glycine derivative with 2-(dimethylamino)ethylamine.
- Alternatively, reductive amination of the aldehyde intermediate with 2-(dimethylamino)ethylamine followed by reduction.
This step is critical and often optimized to avoid over-alkylation or side reactions.
Esterification to Form the Methyl Ester
The carboxylic acid group is converted to the methyl ester by:
- Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux.
- Alternatively, methylation using diazomethane or methyl iodide in the presence of a base can be employed for milder conditions.
Formation of the Dihydrochloride Salt
The free base is converted into the dihydrochloride salt by:
- Treatment with anhydrous hydrogen chloride gas or
- Reaction with concentrated hydrochloric acid in an organic solvent such as ethanol or isopropanol.
This step enhances the compound’s crystalline properties and improves its handling and formulation characteristics.
Catalytic N-Methylation Strategies for Dimethylamino Group
Recent advances in the synthesis of dimethylamino-containing compounds highlight transition metal-catalyzed N-methylation methods, which provide cleaner, more selective routes with fewer byproducts:
- Catalytic N-methylation using methanol as a methyl source under a borrowing hydrogen mechanism has been reported, which involves sequential transfer hydrogenation, imine formation, and dehydrogenation steps, producing water as the only byproduct.
- This method avoids hazardous methylating agents like methyl halides or dimethyl sulfate and improves atom economy and environmental safety.
Such catalytic methods can be adapted for the preparation of the dimethylaminoethyl moiety in the target compound, potentially improving the overall synthetic efficiency and sustainability.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 3,4-Dichlorophenylglycine synthesis | Strecker synthesis or substitution | 3,4-Dichlorobenzaldehyde derivatives | Precursor preparation |
| Aminoethyl side chain introduction | Nucleophilic substitution or reductive amination | 2-(Dimethylamino)ethylamine, reducing agent | Control to avoid over-alkylation |
| Esterification | Fischer esterification or methylation | Methanol + acid catalyst or diazomethane | Methyl ester formation |
| Dihydrochloride salt formation | Acid-base reaction | HCl gas or concentrated HCl in ethanol | Enhances stability and solubility |
| Dimethylamino group formation | Catalytic N-methylation | Methanol, transition metal catalyst | Environmentally friendly, selective |
Research Findings and Optimization Notes
- The selectivity of the aminoethyl substitution is critical; side reactions can lead to quaternary ammonium salts or multiple alkylations, reducing yield.
- The esterification step must be carefully controlled to prevent hydrolysis or transesterification.
- The dihydrochloride salt form improves compound handling, which is essential for pharmaceutical applications.
- Transition metal-catalyzed N-methylation methods provide a promising alternative to traditional methylation, reducing hazardous waste and improving selectivity.
- Patent literature indicates related synthetic routes for similar compounds, emphasizing the importance of protecting groups and reaction conditions to maintain stereochemical integrity and functional group compatibility.
Q & A
Q. Answer :
- 2D NMR (COSY, NOESY) : Resolves spatial arrangements and coupling patterns.
- X-ray crystallography : Provides definitive stereochemical confirmation.
- High-resolution mass spectrometry (HRMS) : Verifies molecular integrity.
- Computational methods (DFT) : Predict vibrational spectra for IR validation .
What safety considerations are critical during handling?
Q. Answer :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (similar sensitizer risks as S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride).
- Storage : Airtight containers at 2–8°C.
- Emergency protocols : Rinse exposed skin/eyes; seek medical attention .
How does the dimethylaminoethylamino group affect biological activity compared to analogs like 3,4-CTMP?
Q. Answer :
- Solubility : The polar dimethylaminoethyl group enhances aqueous solubility.
- Receptor interactions : Steric and electronic differences from 3,4-CTMP’s piperidine alter binding kinetics.
- Assays : Radiolabeled ligand binding studies (e.g., [³H]nisoxetine for monoamine transporters) quantify affinity changes .
What HPLC conditions are optimal for analysis?
Q. Answer :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient over 30 min).
- Detection : UV at 254 nm; retention time ~12.5 min.
- LC-MS compatibility : Add 5 mM ammonium acetate buffer .
What in silico approaches predict metabolic pathways?
Q. Answer :
- Software : Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism.
- Key pathways : Demethylation of the dimethylamino group and ester hydrolysis.
- Validation : In vitro hepatocyte assays with UPLC-QTOF-MS metabolite profiling .
How can hydrolytic stability of the ester group be improved?
Q. Answer :
- Storage : Anhydrous conditions at pH 4–6.
- Lyophilization : Increases shelf life.
- Antioxidants : Add BHT (0.01% w/v) to prevent oxidation.
- Monitoring : Stability-indicating HPLC tracks degradation .
How can polymorphic forms be controlled during crystallization?
Q. Answer :
- Solvent screening : Test ethanol, acetone, or THF under varied cooling rates.
- Analytical tools : PXRD and DSC identify polymorphs.
- Seeding : Introduce pre-characterized crystals to direct nucleation.
- Computational CSP : Predicts thermodynamically stable forms .
What regulatory guidelines apply to procurement and use?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
